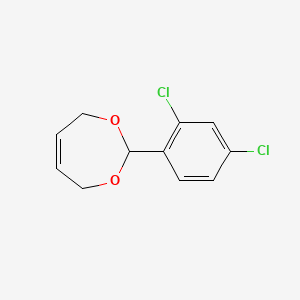

2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

Description

2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine is a seven-membered cyclic orthoester featuring a 1,3-dioxepine core substituted at the C2 position with a 2,4-dichlorophenyl group.

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-4,7-dihydro-1,3-dioxepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O2/c12-8-3-4-9(10(13)7-8)11-14-5-1-2-6-15-11/h1-4,7,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRSHECEUIFNQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCOC(O1)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin under basic conditions to form an intermediate, which is then cyclized to produce the desired dioxepine compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods can include the use of microreactors, which allow for precise control of reaction conditions such as temperature, pressure, and residence time, leading to higher yields and reduced by-product formation .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, or amines can be employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce dechlorinated or hydrogenated derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives .

Scientific Research Applications

2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations:

- Ring Size and Strain : The 7-membered dioxepine core in the target compound reduces ring strain compared to 5-membered dioxolanes (e.g., propiconazole), enhancing conformational flexibility .

- Applications : Dichlorophenyl-substituted compounds (e.g., propiconazole) are commonly used in agrochemicals, suggesting the target compound may exhibit pesticidal properties. However, its larger ring size could modify bioavailability or degradation pathways .

Reactivity and Polymerization Behavior

- The target compound’s dichlorophenyl group likely further inhibits polymerization, aligning with trends observed in substituted dioxepines .

- Hydrolysis Sensitivity: The electron-withdrawing chlorine substituents may accelerate hydrolytic degradation of the orthoester linkage compared to non-halogenated analogs, making the compound a candidate for controlled-release applications .

Biological Activity

2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine is a synthetic organic compound notable for its unique dioxepine ring structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H10Cl2O2

- CAS Number : 339098-76-9

This compound features a dichlorophenyl group attached to a dioxepine ring, which contributes to its distinctive properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, its structure allows for potential interactions with various receptors and enzymes in biological systems.

Biological Activities

Recent studies have investigated the following biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis.

- Antifungal Properties : The compound has also shown antifungal activity in vitro against certain fungal pathogens. This suggests potential applications in treating fungal infections.

- Pharmaceutical Applications : Ongoing research is exploring its role as a pharmaceutical intermediate or active ingredient in drug development due to its unique chemical structure and biological properties.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Staphylococcus aureus | |

| Antifungal | Effective against Candida albicans | |

| Pharmaceutical Use | Potential as a drug candidate for infections |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study concluded that the compound's ability to disrupt cell wall synthesis was a key factor in its antimicrobial activity.

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of this compound against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL, suggesting that it could be developed into an effective antifungal agent. The mechanism was attributed to the disruption of fungal cell membrane integrity.

Q & A

Q. What synthetic routes are recommended for 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine, and how can purity be verified?

Methodological Answer: A multi-step synthesis involving cyclocondensation of 2,4-dichlorophenyl precursors with diols under acidic catalysis is commonly employed. Key steps include:

- Precursor Activation : Use dichlorophenyl hydrazine derivatives (e.g., (3,4-Dichlorophenyl)hydrazine) as starting materials, optimized via reflux conditions .

- Cyclization : Employ catalytic sulfuric acid or Lewis acids (e.g., BF₃·Et₂O) to form the dioxepine ring.

- Purity Verification : Combine HPLC (C18 column, acetonitrile/water mobile phase) with high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR for structural confirmation. Discrepancies in spectral data should be resolved using X-ray crystallography (as demonstrated in spiro compound analyses) .

Q. How can researchers assess the thermal stability of this compound under varying environmental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen/air atmospheres (5–10°C/min heating rate) to determine decomposition thresholds.

- Kinetic Studies : Apply the Flynn-Wall-Ozawa isoconversional method to calculate activation energy (Ea) for degradation.

- Environmental Stress Testing : Expose samples to controlled humidity (e.g., 40–80% RH) and UV radiation, monitoring stability via FTIR for carbonyl or C-Cl bond degradation .

Q. What spectroscopic techniques are most reliable for structural elucidation, and how should conflicting data be resolved?

Methodological Answer:

- Primary Tools : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) and IR spectroscopy for functional group identification.

- Conflict Resolution :

Advanced Research Questions

Q. What computational strategies predict reaction pathways for derivatives of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-311+G(d,p)) to model transition states and energy barriers for ring-opening or substitution reactions .

- Reaction Path Search : Implement the AFIR (Artificial Force-Induced Reaction) method to identify competing pathways, validated by experimental kinetics .

- AI-Driven Simulation : Integrate COMSOL Multiphysics with machine learning (ML) to predict solvent effects and optimize reaction coordinates .

Q. How can multi-variable experiments optimize synthesis yield while minimizing byproducts?

Methodological Answer:

- Factorial Design : Apply 2^k factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity) and identify significant interactions .

- Response Surface Methodology (RSM) : Use central composite design (CCD) to model non-linear relationships and derive optimal conditions.

- Orthogonal Design : For high-dimensional optimization, employ Taguchi methods to reduce experimental runs while maximizing yield and selectivity .

Q. What methodologies exist for investigating its potential as a chiral catalyst in asymmetric synthesis?

Methodological Answer:

- Chiral Pool Strategy : Functionalize the dioxepine ring with enantiopure auxiliaries (e.g., menthol-derived groups) and evaluate enantioselectivity in model reactions (e.g., Diels-Alder).

- Computational Screening : Use molecular docking (AutoDock Vina) to predict binding affinities with prochiral substrates.

- Kinetic Resolution Studies : Monitor ee (enantiomeric excess) via chiral HPLC (Chiralpak AD-H column) under varying catalytic loads .

Q. How can AI-driven process simulation enhance scalability of its synthesis?

Methodological Answer:

- Digital Twins : Develop reactor-scale simulations in COMSOL Multiphysics to model heat/mass transfer limitations.

- Autonomous Laboratories : Implement AI platforms (e.g., Bayesian optimization) for real-time adjustment of flow reactor parameters (residence time, pressure) .

- Hybrid Human-AI Workflows : Use feedback loops where experimental data (e.g., impurity profiles) refine neural network predictions for continuous process improvement .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Membrane Technologies : Employ nanofiltration (MWCO 300–500 Da) to separate low-molecular-weight byproducts.

- Supercritical Fluid Chromatography (SFC) : Utilize CO₂/co-solvent systems for high-resolution separation of stereoisomers.

- Countercurrent Chromatography (CCC) : Optimize two-phase solvent systems (e.g., hexane/ethyl acetate/methanol/water) for preparative-scale isolation .

Data Contradiction Analysis Example

Scenario : Conflicting NMR and X-ray data on the compound’s conformation.

Resolution Strategy :

Perform variable-temperature NMR to assess dynamic equilibria.

Compare with DFT-calculated chemical shifts for proposed conformers.

Validate using NOESY to detect spatial proximities inconsistent with X-ray data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.